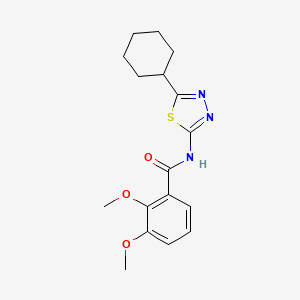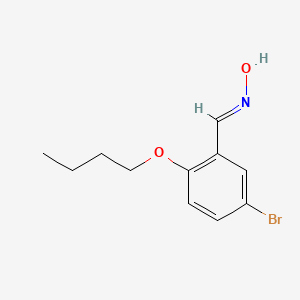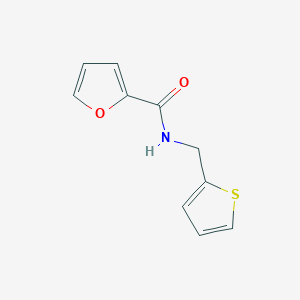![molecular formula C13H20N2O4S B5861870 N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 works by activating sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in many physiological processes, including smooth muscle relaxation and vasodilation. By activating sGC, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 increases the production of cGMP, leading to the biochemical and physiological effects observed in studies.
Biochemical and Physiological Effects:
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, it has been shown to have anti-inflammatory and anti-proliferative effects, which may make it useful in the treatment of conditions such as atherosclerosis and cancer. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been shown to improve endothelial function, which can have a positive impact on cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation in a controlled manner. However, one limitation of using N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition for which current treatments are limited. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 may have applications in the treatment of other cardiovascular and inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 involves the reaction between 2-methoxyaniline and tert-butylamine, followed by the addition of acetic anhydride and sulfuric acid. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been the subject of numerous scientific studies, particularly in the field of cardiovascular research. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been studied for its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.
Eigenschaften
IUPAC Name |
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(16)14-11-8-10(6-7-12(11)19-5)20(17,18)15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRREIXRFZXIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)





![N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5861839.png)




![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)
